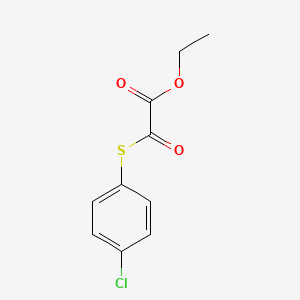

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate

Description

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate is an organic compound characterized by a sulfanyl (thioether) group bridging a 4-chlorophenyl ring and a 2-oxoacetate ethyl ester moiety. The chlorine substituent at the para position of the phenyl ring imparts electron-withdrawing effects, influencing reactivity and stability. Such compounds are commonly employed as intermediates in pharmaceutical and agrochemical synthesis due to their versatility in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3S/c1-2-14-9(12)10(13)15-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZRRKBNSFNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701195370 | |

| Record name | Acetic acid, 2-[(4-chlorophenyl)thio]-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443312-25-1 | |

| Record name | Acetic acid, 2-[(4-chlorophenyl)thio]-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443312-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[(4-chlorophenyl)thio]-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate typically involves the reaction of ethyl acetoacetate with 4-chlorothiophenol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-chlorothiophenol attacks the carbonyl carbon of ethyl acetoacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Oxidation: Ethyl 2-(4-chlorophenyl)sulfinyl-2-oxo-acetate, Ethyl 2-(4-chlorophenyl)sulfonyl-2-oxo-acetate.

Reduction: Ethyl 2-(4-chlorophenyl)sulfanyl-2-hydroxy-acetate.

Substitution: 2-(4-chlorophenyl)sulfanyl-2-oxo-acetic acid.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The sulfanyl group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Chlorine Position : The target compound’s 4-chlorophenyl group enhances electron-withdrawing effects, increasing acidity of α-protons compared to 2-chlorophenyl analogs (e.g., ). This affects reactivity in electrophilic substitutions .

- Sulfanyl vs. Oxygen/Amino Groups: Replacement of sulfanyl with phenoxy () or amino () groups alters electronic properties. Sulfur’s polarizability facilitates nucleophilic reactions, while amino groups enable hydrogen bonding, impacting solubility and biological interactions .

- Bulky Substituents : The iso-butyl group in introduces steric hindrance, reducing reactivity but improving lipid solubility for membrane penetration in drug design .

Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups : Methoxy and methyl groups () increase electron density on the phenyl ring, stabilizing the compound but reducing electrophilic reactivity compared to chloro-substituted analogs .

- Molecular Weight and Lipophilicity : Higher molecular weight analogs (e.g., , MW 350.82) may exhibit slower metabolic clearance, relevant in pharmacokinetics .

Biological Activity

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate is . The compound features a sulfanyl group that plays a crucial role in its biological interactions. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may contribute to its bioactivity.

The biological activity of Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action, where enzyme inhibition can disrupt critical cellular processes.

Antimicrobial Activity

Research indicates that Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with similar structures demonstrated broad-spectrum activity against drug-resistant strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting high potency against pathogens such as Staphylococcus aureus and Candida auris.

Table 1: Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate | 8 | Staphylococcus aureus |

| Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate | 16 | Candida auris |

| Other derivatives | Varies | Various pathogens |

Anticancer Activity

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines have shown that this compound can significantly reduce cell viability, indicating potential cytotoxic effects against cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A detailed investigation was conducted on the effects of Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate on Caco-2 (colon cancer) and A549 (lung cancer) cell lines. The results indicated:

- Caco-2 Cells : A reduction in viability by approximately 39.8% at a concentration of 20 µM .

- A549 Cells : A lesser effect with a viability reduction of 31.9% at the same concentration.

These findings suggest that the compound exhibits selective toxicity towards certain cancer cell types, potentially making it a candidate for further development as an anticancer agent .

Table 2: Cytotoxicity Results

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| Caco-2 | 20 | 39.8 |

| A549 | 20 | 31.9 |

Conclusion and Future Directions

The biological activity of Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate demonstrates promising potential in both antimicrobial and anticancer applications. Its mechanisms of action through enzyme inhibition highlight its versatility as a therapeutic agent. Future research should focus on elucidating the specific molecular targets involved in its action, optimizing its structure for enhanced efficacy, and conducting comprehensive in vivo studies to assess its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.